molecular formula C10H14FN5O2 B1449614 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine CAS No. 206067-83-6

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

Cat. No. B1449614
M. Wt: 255.25 g/mol
InChI Key: CEIVUGLBKBWVAE-UHFFFAOYSA-N
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Description

“9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is a compound that has been used in the synthesis of imaging agents for positron emission tomography (PET) to monitor gene therapy .


Synthesis Analysis

The synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” has been reported in several studies. For instance, a high radiochemical yield synthesis of this compound and another similar compound was reported for use in monitoring gene therapy using PET . Another study reported the synthesis and characterization of a novel PET agent for imaging a reporter gene .


Molecular Structure Analysis

The molecular structure of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” includes a 9-(3-hydroxymethylbutyl) group within the molecule, similar to other compounds used in PET imaging .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” typically involve the reaction of a precursor with [18F]KF, followed by deprotection to give the final product .


Physical And Chemical Properties Analysis

The compound has preferable physiochemical properties, including a molecular weight of 348.40 Da and a Clog P of 1.94 .

Scientific Research Applications

1. Antiviral Applications

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, as an analogue of the antiviral acyclonucleoside, has been explored for its potential antiviral properties. Studies have synthesized various analogues, including 9-(4-fluoro-3-hydroxymethylbutyl)guanine, to assess their efficacy in antiviral tests conducted in cell cultures. However, these analogues, including 9-(4-fluoro-3-hydroxymethylbutyl)guanine, did not demonstrate high antiviral activity in these tests (Bailey & Harnden, 1988).

2. PET Imaging in Gene Therapy

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine is a PET reporter probe used in imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk's expression. Its suitability for clinical applications has been confirmed through preclinical safety evaluations and human pharmacokinetic studies. These studies have found that 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine possesses appropriate pharmacokinetics, dosimetry, and safety profiles for clinical applications, particularly in imaging HSV1-TK in various medical conditions, including hepatocellular cancer (Yaghoubi et al., 2006).

3. Synthesis and Chemical Analysis

The compound has been the subject of various studies focusing on its synthesis and chemical structure. Researchers have developed different synthesis methods and assessed the stability and properties of the compound. These studies are essential for understanding the compound's behavior in biological systems and enhancing its utility in medical applications (Alauddin & Conti, 1998).

Future Directions

The future directions for “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” could involve its use in developing new imaging agents for monitoring gene therapy. The compound’s structure could serve as a novel scaffold for developing imaging agents for reporter gene imaging .

properties

IUPAC Name

2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVUGLBKBWVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine

CAS RN

206067-83-6
Record name 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
SS Yaghoubi, MC Jensen, N Satyamurthy… - Nature clinical practice …, 2009 - nature.com
Background A 57-year-old man had been diagnosed with grade IV glioblastoma multiforme and was enrolled in a trial of adoptive cellular immunotherapy. The trial involved infusion of …
Number of citations: 397 www.nature.com
Y Likar, J Zurita, K Dobrenkov, L Shenker… - Journal of Nuclear …, 2010 - Soc Nuclear Med
In this article, we describe a series of new human-derived reporter genes based on human deoxycytidine kinase (dCK) suitable for clinical PET. Methods: Native dCK and its mutant …
Number of citations: 57 jnm.snmjournals.org
JG Tjuvajev, M Doubrovin, T Akhurst… - Journal of Nuclear …, 2002 - Soc Nuclear Med
The efficacy of 3 radiolabeled probes of current interest for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) expression in vivo with PET, including 124 I- or 131 I-labeled …
Number of citations: 366 jnm.snmjournals.org
M Miyagawa, M Anton, R Haubner… - Journal of Nuclear …, 2004 - Soc Nuclear Med
PET of reporter gene expression holds promise for noninvasive monitoring of gene therapy. Previously, 2 approaches based on the herpes simplex virus type 1 thymidine kinase gene (…
Number of citations: 62 jnm.snmjournals.org
M Rodriguez-Porcel, TJ Brinton, IY Chen… - Journal of the American …, 2008 - jacc.org
To the Editor: Noninvasive monitoring of cardiac gene therapy is critical to fully understand the biology of gene therapy in living subjects. We and others have monitored reporter gene …
Number of citations: 30 www.jacc.org
X Xie, F Cao, S Lin, S Dutta, M Brown, S Matthewson… - 2006 - Soc Nuclear Med
369 Objectives: To disclose reporter gene effects on stem cell function for further apply stem cells to cardiovascular disease treatment, we examined the effects of a triple fusion (TF) …
Number of citations: 0 jnm.snmjournals.org
AR Buursma, V Rutgers, GAP Hospers… - Nuclear medicine …, 2006 - journals.lww.com
Objective The herpes simplex virus thymidine kinase (HSVtk) gene has frequently been applied as a reporter gene for monitoring transgene expression in animal models. In clinical …
Number of citations: 69 journals.lww.com
Y Likar, K Dobrenkov, M Olszewska… - Journal of Nuclear …, 2008 - Soc Nuclear Med
The herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene is widely used as a suicide gene in combination with ganciclovir (GCV) and as a nuclear imaging reporter gene with …
Number of citations: 32 jnm.snmjournals.org
I Perlstein, DY Burton, S DeFelice, A Kronsteiner… - Molecular Therapy, 2003 - cell.com
Objectives: Cell therapy holds promise as a potential treatment for congestive heart failure. However, monitoring cell survival remains problematic since analysis relies on postmortem …
Number of citations: 3 www.cell.com
M Martić, L Pernot, Y Westermaier… - … and Nucleic Acids, 2011 - Taylor & Francis
Novel C-6 substituted pyrimidine derivatives are good substrates of herpes simplex virus type 1 thymidine kinase (HSV1-TK). Enzyme kinetic experiments showed that our lead …
Number of citations: 11 www.tandfonline.com

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